molecular formula C6H11NO B1373378 2-Isocyanato-3-methylbutane CAS No. 42514-42-1

2-Isocyanato-3-methylbutane

Cat. No.: B1373378
CAS No.: 42514-42-1
M. Wt: 113.16 g/mol
InChI Key: UCSWKSXDJYECKQ-UHFFFAOYSA-N
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Description

2-Isocyanato-3-methylbutane is an organic compound with the molecular formula C6H11NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-NCO). This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isocyanato-3-methylbutane can be synthesized through several methods. One common approach involves the reaction of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium cyanide in acetonitrile . This method is highly selective for converting primary alcohols to alkyl isocyanates.

Industrial Production Methods

The industrial production of isocyanates, including this compound, often involves the phosgene process. This method includes the reaction of phosgene with amines to form isocyanates and hydrogen chloride . due to the toxicity of phosgene, non-phosgene methods are also explored, such as the thermal decomposition of carbamates formed from nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanato-3-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles to form ureas, carbamates, and other derivatives.

    Addition Reactions: It can add to compounds with active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from reactions with this compound include:

    Urethanes: Formed by the reaction with alcohols.

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with carbamic acid derivatives.

Scientific Research Applications

2-Isocyanato-3-methylbutane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-Isocyanato-3-methylbutane involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which readily undergoes nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    2-Isocyanato-3-methylbutane: C6H11NO

    Hexamethylene diisocyanate: C8H12N2O2

    Isophorone diisocyanate: C12H18N2O2

    Toluene diisocyanate: C9H6N2O2

Uniqueness

This compound is unique due to its specific structure and reactivity. Unlike aromatic isocyanates such as toluene diisocyanate, it is an aliphatic isocyanate, which generally exhibits lower toxicity and different reactivity patterns. Its branched structure also influences its physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-isocyanato-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSWKSXDJYECKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42514-42-1
Record name 2-isocyanato-3-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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